molecular formula C11H11N B1316928 2-(But-3-en-1-yl)benzonitrile CAS No. 62170-45-0

2-(But-3-en-1-yl)benzonitrile

Cat. No.: B1316928
CAS No.: 62170-45-0
M. Wt: 157.21 g/mol
InChI Key: COEKIOUOIHGYEJ-UHFFFAOYSA-N
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Description

2-(But-3-en-1-yl)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a but-3-en-1-yl group attached to the benzene ring, along with a nitrile group (-CN) at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-en-1-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, followed by dehydration to yield benzonitrile. The but-3-en-1-yl group can be introduced via a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters, such as temperature, pressure, and catalyst concentration, ensures high yield and purity of the final product. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(But-3-en-1-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: 2-(But-3-en-1-yl)benzoic acid.

    Reduction: 2-(But-3-en-1-yl)benzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(But-3-en-1-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(But-3-en-1-yl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: Lacks the but-3-en-1-yl group, making it less versatile in certain synthetic applications.

    2-(But-3-en-1-yl)benzaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different reactivity and applications.

    2-(But-3-en-1-yl)benzoic acid: The carboxylic acid derivative of 2-(But-3-en-1-yl)benzonitrile, with distinct chemical properties and uses.

Uniqueness

This compound is unique due to the presence of both the but-3-en-1-yl and nitrile groups, which confer specific reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis and material science .

Properties

IUPAC Name

2-but-3-enylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2,4-5,7-8H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEKIOUOIHGYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559585
Record name 2-(But-3-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62170-45-0
Record name 2-(But-3-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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